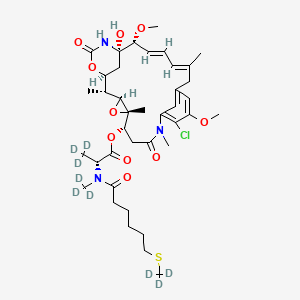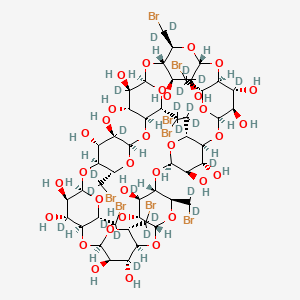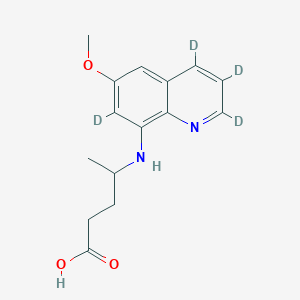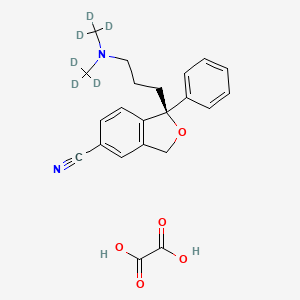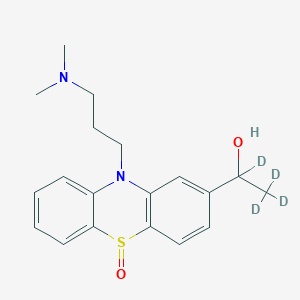
AChE-IN-19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE-IN-19 is a potent inhibitor of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine. This compound has shown significant potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease due to its ability to inhibit acetylcholinesterase and prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-19 involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions typically include the use of a solvent such as acetic acid and a temperature range of 60-80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
AChE-IN-19 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and the use of solvents like dichloromethane.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule, while oxidation can convert alcohol groups to carbonyl groups.
Aplicaciones Científicas De Investigación
AChE-IN-19 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used as a model compound to study the inhibition of acetylcholinesterase and related enzymes.
Biology: Employed in research on neurodegenerative diseases to understand the role of acetylcholinesterase inhibition in disease progression.
Medicine: Investigated as a potential therapeutic agent for Alzheimer’s disease due to its neuroprotective effects and ability to inhibit acetylcholinesterase.
Mecanismo De Acción
AChE-IN-19 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This prevents the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic transmission . The molecular targets involved include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues.
Comparación Con Compuestos Similares
AChE-IN-19 is unique in its high potency and selectivity for acetylcholinesterase compared to other similar compounds . Some similar compounds include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors, providing additional therapeutic benefits.
This compound stands out due to its lower toxicity and higher efficacy in preclinical studies, making it a promising candidate for further development.
Propiedades
Fórmula molecular |
C30H33NO7 |
|---|---|
Peso molecular |
519.6 g/mol |
Nombre IUPAC |
[5-methoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl] (E)-3-[4-(dimethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C30H33NO7/c1-31(2)21-10-7-19(8-11-21)9-14-29(32)37-22-17-25(33-3)23-12-13-24(38-26(23)18-22)20-15-27(34-4)30(36-6)28(16-20)35-5/h7-11,14-18,24H,12-13H2,1-6H3/b14-9+ |
Clave InChI |
CWEDIQHOXNMLQK-NTEUORMPSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(CCC(O3)C4=CC(=C(C(=C4)OC)OC)OC)C(=C2)OC |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(CCC(O3)C4=CC(=C(C(=C4)OC)OC)OC)C(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)

